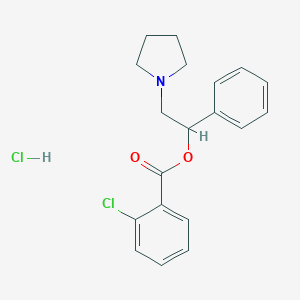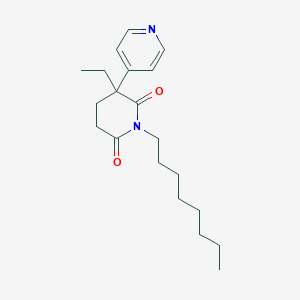
3-ethyl-1-octyl-3-pyridin-4-ylpiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with ethyl, octyl, and pyridyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 1-octylamine and maleic anhydride under controlled conditions to yield the desired piperidine-2,6-dione derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl group allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, as an aromatase inhibitor, it binds to the active site of the enzyme, preventing the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels, which can be beneficial in the treatment of hormone-dependent cancers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoglutethimide: Another aromatase inhibitor with a similar mechanism of action.
Rogletimide: A compound with a similar piperidine-2,6-dione structure but different substituents.
Uniqueness
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, octyl, and pyridyl groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
103284-30-6 |
|---|---|
Formule moléculaire |
C20H30N2O2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
3-ethyl-1-octyl-3-pyridin-4-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C20H30N2O2/c1-3-5-6-7-8-9-16-22-18(23)10-13-20(4-2,19(22)24)17-11-14-21-15-12-17/h11-12,14-15H,3-10,13,16H2,1-2H3 |
Clé InChI |
OORIPAIYDLQOTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2 |
SMILES canonique |
CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2 |
Synonymes |
3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione N-octylPyG N-octylpyrido-glutethimide N-octylpyridoglutethimide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


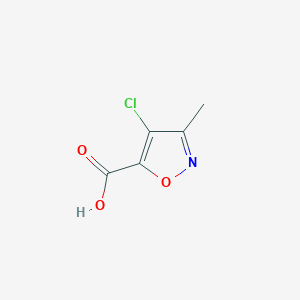
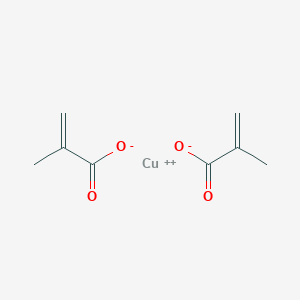
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
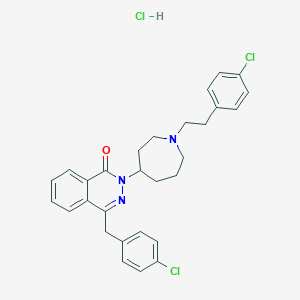
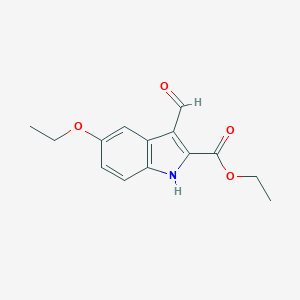

![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B8889.png)

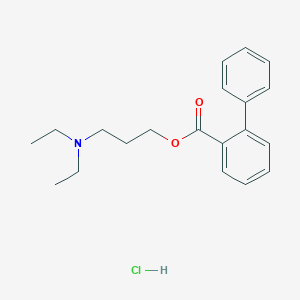
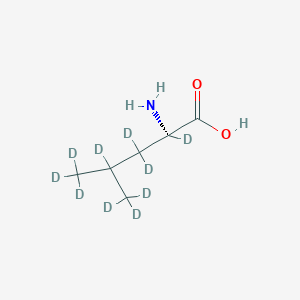
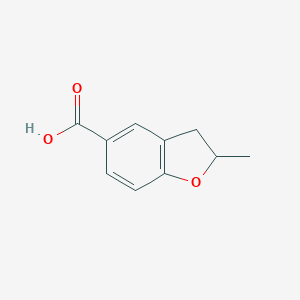
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)
